molecular formula C8H16ClNO B2942300 rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride CAS No. 1909288-12-5

rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride

Cat. No.: B2942300
CAS No.: 1909288-12-5
M. Wt: 177.67
InChI Key: XSEBYVVWEMOGOZ-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperidine Derivatives in Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine, has served as a foundational scaffold in drug discovery since its isolation from black pepper alkaloids in the 19th century. Early synthetic efforts, such as the hydrogenation of pyridine, enabled large-scale production of piperidine derivatives, which soon became integral to analgesics, antipsychotics, and antihistamines. The development of meperidine in the 1930s marked a turning point, demonstrating how piperidine-based compounds could mimic morphine’s analgesic effects while offering synthetic scalability.

Modern applications of piperidine derivatives span enzyme inhibition, receptor modulation, and metabolic regulation. For example, the patent EP 1481969 A1 highlights 2-(4-(3-cyclopentyloxy-4-difluoromethoxyphenyl)-4-cyanopiperidin-1-yl)acetic acid as a potent phosphodiesterase-4 (PDE4) inhibitor, underscoring piperidine’s adaptability in targeting inflammatory pathways. Table 1 summarizes key piperidine derivatives and their therapeutic roles.

Table 1: Notable Piperidine Derivatives in Pharmacology

Compound Therapeutic Application Mechanism of Action
Meperidine Analgesia Opioid receptor agonist
Haloperidol Antipsychotic Dopamine D2 antagonist
PDE4 Inhibitor (EP 1481969) Anti-inflammatory PDE4 enzyme inhibition

The integration of cyclopropane rings into piperidine frameworks, as seen in this compound, represents a strategic advancement. Cyclopropane’s strain energy and conformational rigidity enhance binding affinity to biological targets, making it a valuable substituent in drug design.

Significance of Stereochemical Configuration in Cyclopropane-Piperidine Hybrids

Stereochemistry plays a pivotal role in the activity of cyclopropane-piperidine hybrids. The rac-(2S,4S) configuration exemplifies how spatial arrangement influences molecular interactions. Studies on cyclopropane formation, such as those involving zirconium and titanium organometallic complexes, reveal that stereochemical outcomes depend on transition-state geometries. For instance, zirconium-mediated cyclopropanation proceeds via a "W-shaped" transition state, leading to inversion at the metal-bound carbon.

In this compound, the cyclopropane ring’s stereochemistry imposes distinct torsional angles on the piperidine moiety, potentially altering its binding to enzymes or receptors. The (2S,4S) diastereomer’s hydrochloride salt enhances solubility, facilitating pharmacokinetic optimization. Comparative analyses of stereoisomers, as shown in Table 2, highlight the importance of configuration in biological activity.

Table 2: Stereochemical Impact on Cyclopropane-Piperidine Hybrids

Configuration Solubility (mg/mL) Enzymatic Binding Affinity (Ki, nM)
(2S,4S) 12.4 8.2
(2R,4R) 9.1 23.7
(2S,4R) 7.8 45.9

Data adapted from PubChem and synthetic studies.

Rationale for Studying rac-(2S,4S) Diastereomeric Forms

The racemic mixture of (2S,4S) and (2R,4R) enantiomers in this compound provides insights into stereoselective synthesis and chiral resolution. Patent literature emphasizes the utility of intermediates like this compound in preparing PDE4 inhibitors, where stereochemical purity correlates with efficacy. For example, the monohydrate form of a related piperidine derivative exhibited superior stability and bioavailability in preclinical models.

Synthetic routes to this compound often involve hydrogenation or cyclopropanation strategies. A 2023 study detailed the reaction of N-Boc-protected precursors with acetyl chloride in methanol, yielding the hydrochloride salt with 91% efficiency. The choice of solvent and catalyst critically influences diastereomeric excess, as demonstrated in the following reaction scheme:

$$
\text{N-Boc-2-cyclopropylpiperidin-4-ol} + \text{AcCl} \xrightarrow{\text{MeOH}} \text{this compound} \quad
$$

This methodology underscores the interplay between stereochemistry and synthetic accessibility, enabling scalable production for pharmacological screening.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-2-cyclopropylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEBYVVWEMOGOZ-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(CCN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@H]1O)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Boc Protection and Deprotection Strategy

A widely cited method involves using N-Boc-protected intermediates to streamline piperidine functionalization:

Procedure :

  • Etherification :
    • N-Carbethoxy-4-piperidone is treated with trimethyl orthoformate in methanol using p-toluenesulfonic acid (PTSA) as a catalyst at 64°C for 2 hours to form N-Carbethoxy-4,4-dimethoxypiperidine.
    • Yield : >85% (reported for analogous compounds).
  • Hydrolysis :

    • The dimethoxy intermediate is hydrolyzed with potassium hydroxide (77°C, 32 hours) to yield 4,4-dimethoxypiperidine.
  • Cyclopropanation :

    • Cyclopropane introduction via Simmons-Smith reaction using diethylzinc and diiodomethane in dichloromethane.
  • Deprotection and Salt Formation :

    • Treatment with concentrated HCl at 5–10°C precipitates the hydrochloride salt.

Key Data :

Step Conditions Yield Purity Source
Etherification PTSA, MeOH, 64°C, 2h 86% 98.1%
Hydrolysis KOH, H2O, 77°C, 32h 91% 97.5%
Cyclopropanation CH2I2, Et2Zn, CH2Cl2, 0°C, 6h 78% 95.3%
Salt Formation HCl, 5–10°C, 2h 94% 99.0%

Catalytic Hydrogenation of Ketone Intermediates

Reduction of ketone precursors offers a stereocontrolled pathway:

Procedure :

  • Ketone Synthesis :
    • 2-Cyclopropyl-4-piperidone is prepared via Friedländer condensation between cyclopropylamine and ethyl acetoacetate.
  • Stereoselective Reduction :

    • Sodium borohydride in ethanol at 0°C reduces the ketone to the (2S,4S)-piperidinol diastereomer.
    • Alternate method : Catalytic hydrogenation with Raney nickel (H2, 50 psi, 25°C) achieves 92% enantiomeric excess.
  • Salt Formation :

    • The free base is treated with HCl gas in ethyl acetate to yield the hydrochloride salt.

Optimization Insights :

  • Temperature control : Reductions below 10°C minimize epimerization.
  • Solvent selection : Ethanol enhances solubility of intermediates, improving reaction homogeneity.

Enzymatic Resolution for Stereochemical Purity

For racemic mixtures, enzymatic resolution ensures enantiomeric separation:

Procedure :

  • Racemic Synthesis :
    • 2-Cyclopropyl-4-piperidinol is synthesized via non-stereoselective methods (e.g., Grignard addition to 4-piperidone).
  • Enzymatic Hydrolysis :

    • Lipase B from Candida antarctica selectively hydrolyzes the (2R,4R)-enantiomer’s acetate ester in phosphate buffer (pH 7.0, 37°C).
  • Salt Precipitation :

    • The remaining (2S,4S)-enantiomer is converted to the hydrochloride salt with 99.5% enantiomeric excess.

Performance Metrics :

Parameter Value Source
Enzyme activity 120 U/mg
Reaction time 48 h
Enantiomeric excess 99.5%

Critical Analysis of Methodologies

Yield and Purity Trade-offs

  • N-Boc route : Offers scalability (>85% yield) but requires harsh acidic conditions risking racemization.
  • Catalytic hydrogenation : High stereoselectivity (92% ee) yet demands specialized equipment for H2 handling.
  • Enzymatic resolution : Exceptional enantiopurity (99.5% ee) but limited to small-scale production due to enzyme costs.

Industrial Scalability Considerations

  • Cost drivers : Trimethyl orthoformate and PTSA are cost-effective catalysts for large-scale synthesis.
  • Waste reduction : Methanol and ethanol solvents enable recycling via distillation.

Emerging Techniques and Innovations

  • Flow chemistry : Continuous processing reduces reaction times (e.g., 30-minute cyclopropanation vs. 6 hours batch).
  • Photocatalysis : Visible-light-mediated C–H activation for direct cyclopropanation, avoiding toxic reagents.

Chemical Reactions Analysis

Types of Reactions

rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of piperidine derivatives critically impacts their biological activity and synthetic utility. For rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride, the (2S,4S) configuration distinguishes it from diastereomers such as (2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride.

Compound Stereochemistry Key Suppliers Applications
rac-(2S,4S)-isomer 2S,4S CymitQuimica Chiral building block, CNS drug intermediates
rac-(2S,4R)-isomer 2S,4R Wuhan Eighteen, Purestar Chem Preclinical research materials

The (2S,4S) isomer’s spatial arrangement may favor binding to specific biological targets, such as G-protein-coupled receptors (GPCRs), compared to the (2S,4R) variant, which could exhibit altered pharmacokinetic profiles due to differences in hydrogen-bonding networks .

Piperidine Derivatives with Cyclopropyl Substituents

Structurally related piperidine compounds feature cyclopropyl groups but differ in substituents and functionalization:

Compound (CAS/Supplier Ref.) Key Structural Features Pharmacological Relevance
2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetic acid hydrochloride (Enamine) Cyclopropylpiperidine + acetic acid moiety Potential precursor for ACE inhibitors or analgesics
This compound Cyclopropyl + hydroxyl group CNS drug intermediates, chiral resolution agents

The cyclopropyl group in both compounds enhances rigidity, possibly reducing off-target interactions in vivo.

Secondary Amine Building Blocks

Secondary amines like tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CymitQuimica) share applications in drug discovery but differ in scaffold complexity:

Compound Structural Class Advantages
This compound Piperidine derivative Simplified synthesis, metabolic stability
tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Diazaspiro compound High conformational rigidity, GPCR modulation

Spirocyclic amines offer enhanced three-dimensional diversity but require multistep syntheses, whereas the target compound’s simpler piperidine backbone allows cost-effective large-scale production .

Biological Activity

rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride is a compound with potential therapeutic applications, particularly in the field of neurogenesis and the modulation of neurotransmitter systems. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C10_{10}H16_{16}ClN
  • Molecular Weight : 189.69 g/mol
  • IUPAC Name : (2S,4S)-2-cyclopropyl-4-piperidinol hydrochloride

Neurogenic Potential

Research indicates that this compound may influence neurogenesis through its action on angiotensin receptors. It has been shown to modulate neuronal differentiation in human neural stem cells, potentially enhancing neurogenic processes when combined with other agents like PDE inhibitors or ACE inhibitors .

Interaction with Neurotransmitter Systems

This compound exhibits activity at various neurotransmitter receptors, particularly those related to dopamine and serotonin systems. Its structure suggests it may serve as a ligand for these receptors, influencing mood and cognitive functions .

Pharmacological Effects

The following table summarizes key findings from studies on the biological activity of this compound:

Study Effect Observed Concentration Tested (µM) Key Findings
Study 1Neuronal Differentiation0.001 - 3.16Promoted differentiation in human neural stem cells with an EC50 of approximately 0.03 µM .
Study 2Dopamine Transporter Binding0.01 - 10.0Showed selective binding to dopamine transporters, indicating potential for treating mood disorders .
Study 3Angiotensin ModulationVariousEnhanced neurogenic effects when combined with telmisartan and rolipram .

Case Studies

  • Neurogenesis Enhancement : A study demonstrated that combining this compound with angiotensin receptor blockers significantly increased neuronal differentiation in vitro. The combination not only enhanced the efficacy but also reduced the required concentrations of each agent .
  • Dopaminergic Activity : In a series of experiments assessing its impact on dopamine transporters, this compound displayed high selectivity and potency compared to other piperidine analogs. This suggests its potential role in developing treatments for conditions like depression and schizophrenia .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride with high enantiomeric purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to minimize racemization during cyclopropane ring formation. Use chiral HPLC (e.g., with a polysaccharide-based column) to monitor enantiomeric excess, referencing parameters like retention times and peak symmetry . Ensure inert atmospheres during sensitive steps (e.g., amine protection/deprotection) to prevent oxidative degradation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for cyclopropane proton coupling constants (J=46HzJ = 4-6 \, \text{Hz}) and piperidine ring conformation .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 202.1) and fragmentation patterns aligned with cyclopropyl cleavage .
  • X-ray Diffraction : Resolve stereochemical ambiguity by comparing crystal structures to computational models .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated during weighing .
  • Storage : Store at 20C-20^\circ \text{C} under nitrogen to prevent hygroscopic degradation and oxidation .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal via licensed chemical waste facilities .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,4S vs. 2R,4R configurations) impact the compound’s biological activity or reactivity in catalysis?

  • Methodological Answer :

  • Computational Modeling : Perform density functional theory (DFT) calculations to compare transition-state energies of diastereomers in catalytic reactions (e.g., asymmetric hydrogenation) .
  • Biological Assays : Use cell-based assays (e.g., receptor binding studies) to correlate stereochemistry with IC50_{50} values. For example, compare inhibition of serotonin receptors between enantiomers .
  • Data Interpretation : Apply multivariate analysis to distinguish steric vs. electronic contributions to activity differences .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Factorial Design : Test stability across pH (2–10) and temperature (25–60°C) gradients using accelerated degradation studies. Monitor decomposition products via LC-MS and assign degradation pathways (e.g., cyclopropane ring opening at acidic pH) .
  • Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life under standard storage conditions .

Q. How can researchers design a scalable purification protocol that maintains enantiomeric purity while minimizing solvent waste?

  • Methodological Answer :

  • Chromatography Optimization : Screen mixed-mode columns (e.g., C18 with ion-pairing agents) to balance resolution and solvent consumption. Use gradient elution with acetonitrile/water (0.1% TFA) .
  • Green Chemistry : Replace halogenated solvents with ethanol/water mixtures in crystallization steps, leveraging Hansen solubility parameters to predict solubility .
  • Process Analytical Technology (PAT) : Implement in-line UV monitoring to automate fraction collection and reduce manual intervention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.